molecular formula C12H20N4O B11795717 2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one

2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one

Cat. No.: B11795717
M. Wt: 236.31 g/mol
InChI Key: DYODDMWGSGWBRG-UHFFFAOYSA-N
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Description

2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an aminopiperidine group and three methyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one typically involves the reaction of 3-aminopiperidine with a suitable pyrimidine precursor under controlled conditions. One common method includes the condensation of 3-aminopiperidine with 3,5,6-trimethylpyrimidin-4-one in the presence of a catalyst such as acetic acid . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopiperidine group can form hydrogen bonds with active sites, while the pyrimidine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Biological Activity

2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one, with the CAS number 1708370-48-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₂H₂₀N₄O, with a molecular weight of 236.31 g/mol. The compound features a pyrimidine ring substituted with an aminopiperidine moiety, which may contribute to its biological activity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of neuropharmacology and anti-inflammatory responses.

Anticonvulsant Activity

One notable area of research focuses on the anticonvulsant properties of related compounds. For instance, studies have shown that certain analogs exhibit significant anticonvulsant effects in animal models. These studies suggest that modifications to the pyrimidine structure can enhance efficacy against seizures induced by maximal electroshock (MES) .

Table 1: Anticonvulsant Activity of Related Compounds

CompoundED50 (mg/kg)Mechanism
Compound 11.7N-acetylation inhibition
Compound 23.5Metabolic stability
Compound 35.6Potentiation of hexobarbital-induced sleep

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. The presence of the aminopiperidine group may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of related compounds with similar structures:

  • Study on Anticonvulsant Efficacy :
    • A study demonstrated that analogs with modifications to the piperidine and pyrimidine rings showed varying degrees of anticonvulsant activity in murine models.
    • Results indicated that structural modifications could lead to improved pharmacokinetic properties and reduced side effects .
  • Neuropharmacological Research :
    • Research exploring the neuropharmacological profile of pyrimidine derivatives found that certain compounds exhibited significant neuroprotective effects in vitro and in vivo, suggesting potential therapeutic applications for conditions like epilepsy and Alzheimer's disease .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:

  • The aminopiperidine moiety may interact with neurotransmitter systems, potentially modulating excitatory and inhibitory pathways.
  • The pyrimidine core could be involved in enzyme inhibition or receptor modulation relevant to its anticonvulsant properties.

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

2-(3-aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4-one

InChI

InChI=1S/C12H20N4O/c1-8-9(2)14-12(15(3)11(8)17)16-6-4-5-10(13)7-16/h10H,4-7,13H2,1-3H3

InChI Key

DYODDMWGSGWBRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N(C1=O)C)N2CCCC(C2)N)C

Origin of Product

United States

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